4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
Overview
Description
“4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine” is a compound that belongs to the class of organic compounds known as diphenylmethanes . It’s a derivative of 1,2,3-triazole, a five-membered heterocyclic compound . The compound has been synthesized and its structures were established by NMR and MS analysis .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, such as “this compound”, can be achieved by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The copper-catalyzed variant of Huisgen azide–alkyne cycloaddition is commonly used for the synthesis of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” was established by NMR and MS analysis . The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The copper-catalyzed variant of Huisgen azide–alkyne cycloaddition is used for this purpose .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its IR spectrum, 1H NMR, and 13C NMR . The compound is an off-white solid with a melting point of 60–62 °C .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial activity .
Action Environment
Similar compounds are known to be stable under various conditions .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRNIBTJFLMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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